molecular formula C18H17NO4 B10888920 2-(4-Methylphenyl)-2-oxoethyl 2-(benzoylamino)acetate

2-(4-Methylphenyl)-2-oxoethyl 2-(benzoylamino)acetate

Cat. No.: B10888920
M. Wt: 311.3 g/mol
InChI Key: IUMABRXCUXYRND-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-2-oxoethyl 2-(benzoylamino)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoylamino group and a methylphenyl group attached to an oxoethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 2-(benzoylamino)acetate typically involves the esterification of 2-(benzoylamino)acetic acid with 2-(4-methylphenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-2-oxoethyl 2-(benzoylamino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: Nucleophilic substitution reactions can replace the benzoylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(4-Methylphenyl)-2-oxoethyl 2-(benzoylamino)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 2-(benzoylamino)acetate involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with active sites of enzymes or receptors, while the oxoethyl chain can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)-2-oxoethyl acetate: Lacks the benzoylamino group, making it less versatile in biological applications.

    2-(4-Methylphenyl)-2-oxoethyl benzoate:

Uniqueness

2-(4-Methylphenyl)-2-oxoethyl 2-(benzoylamino)acetate is unique due to the presence of both the benzoylamino and oxoethyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research .

Properties

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 2-benzamidoacetate

InChI

InChI=1S/C18H17NO4/c1-13-7-9-14(10-8-13)16(20)12-23-17(21)11-19-18(22)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,19,22)

InChI Key

IUMABRXCUXYRND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)CNC(=O)C2=CC=CC=C2

Origin of Product

United States

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